Isopropyl Acetoacetate-d7
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Overview
Description
Isopropyl Acetoacetate-d7 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C7H5D7O3, and it has a molecular weight of 151.21 g/mol . This compound is often used in research and industrial applications due to its unique properties and stability.
Preparation Methods
The preparation of Isopropyl Acetoacetate-d7 typically involves the esterification of diketene with isopropanol. The reaction is catalyzed by sulfuric acid and carried out at a temperature of around 60°C. The crude product is then purified through rectification to achieve a high yield and purity . This method is favored for its efficiency and the availability of raw materials.
Chemical Reactions Analysis
Isopropyl Acetoacetate-d7 undergoes various chemical reactions, including:
Esterification: The compound can participate in esterification reactions to form different esters.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position.
Decarboxylation: Under acidic conditions, this compound can decarboxylate to form enols, which can further tautomerize to ketones or aldehydes.
Common reagents used in these reactions include alkyl halides, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl Acetoacetate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of high-purity chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl Acetoacetate-d7 involves its participation in various chemical reactions. The deuterium atoms in the compound can influence reaction kinetics and mechanisms, providing insights into reaction pathways and intermediates. This makes it a valuable tool in mechanistic studies and the development of new synthetic methods .
Comparison with Similar Compounds
Isopropyl Acetoacetate-d7 can be compared with other similar compounds such as:
Ethyl Acetoacetate: Similar in structure but contains ethyl groups instead of isopropyl groups.
Methyl Acetoacetate: Contains methyl groups and is used in similar applications.
Tert-Butyl Acetoacetate: Contains tert-butyl groups and is often used in sterically demanding reactions.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and mechanistic studies.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 3-oxobutanoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D |
InChI Key |
GVIIRWAJDFKJMJ-TXVPSQRDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CC(=O)C |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C |
Origin of Product |
United States |
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